Compound Description: This compound features a quinazolinone core with a 3-methoxyphenyl group at the 3-position and a methyl thioacetate group at the 2-position. It was successfully synthesized using a green chemistry approach involving DES and microwave-induced synthesis [].
Compound Description: This compound, also known as [18F]9, is a PET ligand developed for imaging PDE10A in the brain. It features a quinazolinone core with a 4-([18F]fluoromethoxy-d2)phenyl substituent at the 3-position and a complex isoindoline-1,3-dione moiety at the 2-position [].
Compound Description: This compound features a quinazolinone core substituted with a phenyl ring at the 3-position and an ethyl thioacetate group at the 2-position. Its crystal structure has been elucidated, revealing key structural features and intermolecular interactions [].
Compound Description: These compounds represent a series of derivatives featuring a quinazolinone core linked to a 5-arylidene-2-thioxothiazolidin-4-one moiety through a thioacetamide bridge. They were synthesized and evaluated for their cytotoxic activity against K562 and MCF7 cell lines [].
Compound Description: This compound is characterized by a quinazolinone core with a 2-phenylethyl group at the 3-position and a 2-(2,3-dihydro-1H-isoindole-1,3-dione)ethyl thioether group at the 2-position. Its crystal structure analysis revealed detailed conformational features and intermolecular interactions [].
Compound Description: This compound is a symmetrical disulfide featuring two quinazolinone units linked by a disulfide bond. Each quinazolinone moiety is substituted with a 2-ethoxycarbonylphenyl group at the 3-position [].
Compound Description: This series of compounds consists of a quinazolinone core connected to a 4-oxo-2-thioxothiazolidin-3-yl moiety via a thioacetamide bridge. Variations are introduced through different aryl substituents at the 3-position of the quinazolinone ring [].
Compound Description: This compound features a quinazolinone core substituted with an N-(2-chlorobenzoyl)-2-chlorobenzamide group at the 3-position and an ethyl group at the 2-position. Its crystal structure analysis provided insights into its conformational features [].
9. Ethyl 5-(5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-6yl)-1,2,4-oxadiazole-3-carboxylate and its Derivatives []
Compound Description: This compound and its derivatives represent a class of molecules containing a thieno[2,3-d]pyrimidine core linked to a 1,2,4-oxadiazole ring. These compounds were synthesized and evaluated for their antimicrobial activities [].
Compound Description: This series of compounds represents a class of molecules containing a quinazolinone core with an alkyl substituted acetamido group at the 2-position and various alkyl substituents at the 3-position. They were synthesized via N-chemoselective reactions of quinazoline-2,4-diones and azide coupling methods [].
Compound Description: These compounds belong to a class of molecules characterized by a thieno[2,3-d]pyrimidine core, featuring an ethyl carboxylate at the 6-position, various alkylthio groups at the 2-position, and different alkyl substituents at the 3-position. These compounds were synthesized and studied for their antimicrobial properties [].
Relevance: Similar to compounds from [], these compounds are structurally distinct from Ethyl 4-((3-(3,4-dimethoxyphenethyl)-4-oxo-3,4-dihydroquinazolin-2-yl)thio)-3-oxobutanoate but are included due to their related heterocyclic nature. Both the target compound (containing a quinazolinone core) and these related compounds (featuring a thieno[2,3-d]pyrimidine core) represent fused heterocyclic systems with varying substituents, emphasizing the diversity achievable within these pharmacologically relevant scaffolds.
12. N-{4-[(2-Amino-6-ethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-5-yl)thio]benzoyl}-L-glutamic acid (2) and Analogues (2a-2m) []
Compound Description: This set of compounds comprises a thieno[2,3-d]pyrimidine core linked to L-glutamic acid through a thiobenzamide bridge. Compound 2 specifically has a 6-ethyl group on the thieno[2,3-d]pyrimidine, while analogues 2a-2m introduce variations to explore structure-activity relationships. These compounds were synthesized as potential dual thymidylate synthase (TS) and dihydrofolate reductase (DHFR) inhibitors [].
Compound Description: This series features a coumarin core fused with a pyrazole ring, further linked to a [, , ]triazolo[3,4-b][1,3,4]thiadizole moiety. Variations arise from different aryl substituents on the hydrazono group. These compounds were synthesized through cyclocondensation reactions with the aim of exploring their therapeutic potential [].
Compound Description: This compound, abbreviated as QPP, is an ACCase-inhibiting herbicide. It features a quinazolinone core with a 6-fluoro and 3-methyl substitution. This core is linked through an oxygen atom to a phenoxypropanoate moiety [].
Compound Description: This compound, designated as (5), features a quinazolinone core with a 4-fluorophenyl group at the 3-position and a 6-methyl substituent. An ethyl thioacetate group is attached to the 2-position of the quinazolinone ring. This compound was synthesized and evaluated for its cytotoxic activity against various cancer cell lines, demonstrating potential as an anti-cancer agent [].
Compound Description: This series of compounds are characterized by a quinazolinone core linked to a 5-aryliden-2-thioxothiazolidin-4-one unit via a thioacetamide bridge. Variations are introduced through different aryliden substituents. These compounds were synthesized and evaluated for their α-glucosidase inhibitory activity, exhibiting potential as antidiabetic agents [].
Compound Description: This compound, named BIQO-19, is a quinazolinone derivative designed as a potential anti-cancer agent. It features a quinazolinone core with a pyrimidin-2-ylmethyl group at the 3-position and an imidazo[1,2-a]pyridine-2-carboxylate substituent at the 6-position. BIQO-19 showed antiproliferative activity against NSCLC cells by inhibiting aurora kinase A [].
Compound Description: These compounds represent a unique class of tricyclic molecules containing a quinazolinone core fused with a diazepine ring. Compounds 9 and 11 within this series were synthesized and characterized using spectroscopic techniques [].
Compound Description: This compound, commonly known as [18F]MNI-659, is a PET radiotracer developed for imaging PDE10A in the brain, particularly in the context of Huntington's disease. It features a quinazolinone core with a 4-(2-[18F]fluoroethoxy)phenyl substituent at the 3-position and a complex isoindoline-1,3-dione moiety linked via an ethyl group at the 2-position [, ].
Compound Description: This quinazolinone derivative, compound 4b, is a potent and selective HDAC6 inhibitor. It features a quinazolinone core with a 2-ethyl and 7-fluoro substitution. The 3-position is substituted with a phenethyl group, and a N-hydroxyacrylamide group is attached at the 6-position. It showed promising results in preclinical studies for Alzheimer's disease [].
Overview
Ethyl 4-((3-(3,4-dimethoxyphenethyl)-4-oxo-3,4-dihydroquinazolin-2-yl)thio)-3-oxobutanoate is a complex organic compound that features a quinazoline core, which is significant in medicinal chemistry due to its various biological activities. This compound belongs to a class of molecules that exhibit potential therapeutic effects, particularly in the fields of oncology and neurology.
Source
The compound has been synthesized through various methods, primarily involving the reaction of 2-mercapto-3-phenylquinazolin-4(3H)-one with ethyl chloroacetate, among other reagents. The synthesis and characterization of similar compounds have been documented in scientific literature, highlighting their structural and functional properties.
Classification
Ethyl 4-((3-(3,4-dimethoxyphenethyl)-4-oxo-3,4-dihydroquinazolin-2-yl)thio)-3-oxobutanoate can be classified as:
Chemical Class: Quinazoline derivatives
Functional Groups: Ester, ketone, thioether
Molecular Formula: C18H22N2O4S
Synthesis Analysis
Methods
The synthesis of ethyl 4-((3-(3,4-dimethoxyphenethyl)-4-oxo-3,4-dihydroquinazolin-2-yl)thio)-3-oxobutanoate typically involves multi-step reactions:
Formation of the Quinazoline Core: This is achieved by reacting anthranilic acid with phenyl isothiocyanate to produce 2-mercapto-3-phenylquinazolin-4(3H)-one.
Esterification: The quinazoline derivative is then treated with ethyl chloroacetate under basic conditions to form the target compound.
Technical Details
The reaction conditions often include refluxing in an organic solvent such as ethanol or DMF (dimethylformamide), with yields reported around 80% for the initial quinazoline synthesis. Characterization techniques like NMR (Nuclear Magnetic Resonance) and IR (Infrared Spectroscopy) are employed to confirm the structure of the synthesized compounds.
Molecular Structure Analysis
Structure
The molecular structure of ethyl 4-((3-(3,4-dimethoxyphenethyl)-4-oxo-3,4-dihydroquinazolin-2-yl)thio)-3-oxobutanoate features:
A quinazoline ring, which contributes to its biological activity.
A thioether linkage, enhancing its reactivity.
Data
Key structural data may include:
Dihedral Angles: The dihedral angle between the quinazoline and phenyl rings is significant for understanding steric interactions.
Bond Lengths and Angles: Detailed measurements from X-ray crystallography provide insights into the molecular geometry.
Chemical Reactions Analysis
Reactions
The compound can undergo various chemical reactions typical for quinazolines and esters:
Nucleophilic Substitution: The thioether can participate in nucleophilic substitution reactions.
Hydrolysis: Under acidic or basic conditions, the ester moiety can hydrolyze to yield carboxylic acids.
Technical Details
Reactions are often monitored using techniques such as TLC (Thin Layer Chromatography) or HPLC (High Performance Liquid Chromatography) to ensure purity and yield.
Mechanism of Action
Process
The mechanism of action for compounds containing the quinazoline structure often involves:
Inhibition of Kinases: Many quinazolines act as inhibitors of specific kinases involved in cancer progression.
Interaction with Receptors: The compound may interact with various biological receptors influencing cellular signaling pathways.
Data
Pharmacological studies are essential to elucidate the specific targets and pathways affected by this compound.
Physical and Chemical Properties Analysis
Physical Properties
Melting Point: Specific melting points can indicate purity and structural integrity.
Solubility: Solubility in organic solvents is crucial for practical applications.
Chemical Properties
Stability: Stability under various pH conditions should be assessed.
Reactivity: Reactivity towards nucleophiles and electrophiles defines its utility in further synthetic applications.
Relevant data from analytical methods like mass spectrometry can provide insights into molecular weight and fragmentation patterns.
Applications
Scientific Uses
Ethyl 4-((3-(3,4-dimethoxyphenethyl)-4-oxo-3,4-dihydroquinazolin-2-yl)thio)-3-oxobutanoate has potential applications in:
Drug Development: As a lead compound for developing new anticancer agents.
Biological Research: Investigating biochemical pathways related to cell growth and differentiation.
Synthetic Chemistry: Serving as an intermediate for synthesizing more complex molecules.
This compound exemplifies the ongoing research into quinazoline derivatives as promising candidates for therapeutic development across various medical fields.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.